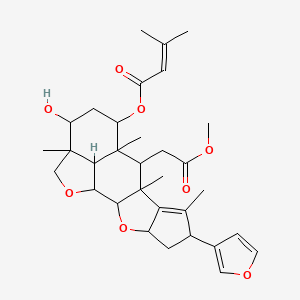

2',3'-Dehydrosalannol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H42O8 |

|---|---|

Molecular Weight |

554.7 g/mol |

IUPAC Name |

[6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C32H42O8/c1-16(2)10-25(35)40-23-13-22(33)30(4)15-38-27-28(30)31(23,5)21(12-24(34)36-7)32(6)26-17(3)19(18-8-9-37-14-18)11-20(26)39-29(27)32/h8-10,14,19-23,27-29,33H,11-13,15H2,1-7H3 |

InChI Key |

BGHFPZJLGAYVQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=C(C)C)C)CC(=O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide on the Discovery and Isolation of 2',3'-Dehydrosalannol from Azadirachta indica

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth overview of 2',3'-dehydrosalannol (B2390548), a significant tetranortriterpenoid derived from the neem tree, Azadirachta indica. The document details its discovery, physicochemical properties, and comprehensive protocols for its extraction and isolation. Furthermore, it explores the compound's notable anticancer activities, including its impact on signaling pathways, providing a valuable resource for professionals in natural product chemistry, pharmacology, and drug discovery.

This compound is a member of the limonoid class of complex secondary metabolites found in various parts of the neem tree, a plant native to the Indian subcontinent.[1] This compound has attracted scientific attention for its potential therapeutic applications, particularly its antifeedant and anticancer properties.[2][]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₂O₈ | [5][6] |

| Molecular Weight | 554.7 g/mol | [5][6] |

| CAS Number | 97411-50-2 | [7] |

| Appearance | White crystalline solid | [5] |

| Solubility | Soluble in methanol (B129727), ethanol, acetonitrile (B52724), ethyl acetate (B1210297), chloroform, DMSO, and acetone. | [2][5][8] |

Extraction and Isolation Methodologies

The isolation of this compound from Azadirachta indica is a multi-step process that begins with the collection of plant material and culminates in the purification of the final compound. The general workflow involves extraction, partitioning, and chromatographic separation.[9]

1. Plant Material Preparation: The process starts with the collection of fresh, healthy leaves or seeds from the neem tree.[10][11] The plant material is thoroughly washed to remove debris and then air-dried in a shaded, well-ventilated area until brittle.[10] The dried material is then ground into a coarse or fine powder to maximize the surface area for efficient solvent extraction.[9][10]

2. Extraction: Soxhlet extraction is a commonly employed method for its efficiency.[10] The powdered plant material is placed in a Soxhlet apparatus and extracted with a polar solvent such as methanol or ethanol.[9][10] This process is typically carried out for 8-12 hours.[10] The resulting crude extract is a dark, viscous semi-solid.[10]

3. Initial Purification by Liquid-Liquid Partitioning: The crude methanolic or ethanolic extract contains a complex mixture of compounds, including pigments like chlorophyll (B73375) that can interfere with subsequent chromatographic steps.[8] To remove these non-polar impurities, the crude extract is subjected to liquid-liquid partitioning.[8][10] The extract is typically partitioned between ethyl acetate and water or aqueous methanol and hexane.[8][10] The limonoids, including this compound, will preferentially remain in the more polar ethyl acetate or aqueous methanol layer.[1][8] This step is often repeated to ensure the complete removal of non-polar contaminants.[10]

4. Chromatographic Separation: Further purification is achieved through column chromatography.[10] The triterpenoid-enriched fraction is adsorbed onto silica (B1680970) gel and loaded onto a column packed with silica gel.[10] The column is then eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity and gradually increasing it.[10] Fractions are collected and monitored by Thin Layer Chromatography (TLC).[1] Those with similar TLC profiles are pooled together.[1] For achieving high purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) is often the final step.[9][10] A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.[9]

Quantitative Data on Extraction

Specific yield data for pure this compound is not extensively reported in the literature. However, information on the concentration in crude extracts and yields of various fractions provides valuable context for the isolation process.

| Parameter | Value | Reference |

| Starting Material | Uncrushed green leaves of Azadirachta indica | [10] |

| Concentration in Methanolic Extract | 531.94 mg/100 g of extract | [10] |

| Yield of Total Methanolic Extract from Leaves | 8.08% | [1] |

| Fraction Yields from Methanolic Extract | n-hexane: 13.86%, ethyl acetate: 6.84%, 1-butanol: 16.58%, methanol-water: 48.68% | [1] |

| Purity of Final Compound (achievable) | >98% (with preparative chromatography) | [10] |

Note: this compound is expected to be present in the ethyl acetate fraction due to its triterpenoid (B12794562) nature.[1]

Experimental Protocols

The following are detailed protocols for the key stages of this compound isolation, compiled from established methods for limonoid extraction from Azadirachta indica.

Preparation of Plant Material

-

Collection: Collect fresh, healthy leaves from Azadirachta indica trees.

-

Washing: Thoroughly wash the leaves with tap water to remove any dirt and debris.[10]

-

Drying: Air-dry the leaves in a shaded and well-ventilated area for 7-10 days, or until they are brittle.[10]

-

Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.[10]

Soxhlet Extraction

-

Place 500 g of the powdered neem leaves into a large cellulose (B213188) thimble.[10]

-

Insert the thimble into a Soxhlet extractor.[10]

-

Add 2.5 L of methanol to the round-bottom flask.[10]

-

Carry out the extraction for 8-12 hours at the boiling point of methanol.[10]

-

After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous semi-solid crude extract.[10]

Liquid-Liquid Partitioning

-

Dissolve the crude methanolic extract in a minimal amount of methanol.

-

Partition the dissolved extract between ethyl acetate and water (1:1 v/v) in a separatory funnel.[10]

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the upper ethyl acetate layer.[10]

-

Repeat the partitioning of the aqueous layer with ethyl acetate two more times.[10]

-

Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.[10]

-

Filter and concentrate the dried ethyl acetate fraction using a rotary evaporator to yield the triterpenoid-enriched fraction.[10]

Column Chromatography

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack a glass column.[10]

-

Sample Loading: Adsorb the triterpenoid-enriched fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.[10]

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate.[10]

-

Fraction Analysis: Collect fractions of a consistent volume and monitor them using TLC.[10]

-

Pooling: Pool the fractions that show similar TLC profiles.

Purity Assessment by HPLC

-

Instrumentation: Use an HPLC system with a C18 reversed-phase column and a UV detector.[9]

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water.[9]

-

Analysis: Inject the purified fraction to assess its purity based on the peak area percentage in the chromatogram.[9] For structural confirmation, techniques like LC-MS and NMR spectroscopy are essential.[9]

Visualizations

Workflow and Signaling Pathway Diagrams

Biological Activity and Signaling Pathway

This compound has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cells.[1][2] Research has shown that it inhibits the growth of TNBC cells and induces apoptosis.[1][2] The molecular mechanism underlying this anticancer effect involves the inhibition of cathepsin-mediated pro-survival signaling.[1][5] This leads to a cascade of downstream effects, including the downregulation of phosphorylated protein kinase B (pAKT), B-cell lymphoma 2 (Bcl-2), and cyclin D1.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C32H42O8 | CID 91886694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Limonoids from seeds of Azadirachta indica A. Juss. and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Maze: A Technical Guide to the Structural Elucidation of 2',3'-Dehydrosalannol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dehydrosalannol is a complex tetranortriterpenoid, a class of naturally occurring limonoids isolated from the neem tree (Azadirachta indica)[1]. This molecule has garnered significant scientific interest due to its potent biological activities, including antifeedant and anticancer properties[1][2]. The intricate, highly oxygenated, and stereochemically rich structure of this compound presents a considerable challenge in its structural elucidation. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in deciphering the chemical architecture of this promising natural product. While detailed, publicly available spectroscopic data for this compound is limited, this guide will leverage data from the closely related and well-studied limonoid, salannin (B1681390), as a reference point for spectroscopic analysis.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound have been reported and are summarized below. This data is crucial for its isolation, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₂O₈ | PubChem |

| Molecular Weight | 554.7 g/mol | PubChem |

| XLogP3 | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| CAS Number | 97411-50-2 | PubChem |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from its natural source, the leaves of Azadirachta indica, involves a multi-step process designed to separate it from a complex mixture of other structurally similar limonoids.

1. Plant Material Preparation:

-

Collection: Fresh, healthy leaves of Azadirachta indica are collected.

-

Washing and Drying: The leaves are thoroughly washed with water to remove debris and then air-dried in a shaded, well-ventilated area until brittle.

-

Grinding: The dried leaves are ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Soxhlet Extraction: The powdered leaves are subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) in a Soxhlet apparatus for 8-12 hours[1]. This method ensures the efficient extraction of a broad range of secondary metabolites, including limonoids.

-

Concentration: The resulting methanolic or ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

3. Fractionation:

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound, being a moderately polar triterpenoid, is expected to be enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity being gradually increased. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified by preparative HPLC on a C18 reversed-phase column using a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. This final step is crucial for obtaining the compound in high purity (>95%).

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

2. Mass Spectrometry (MS):

-

Instrumentation: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis: The accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺) is used to determine the elemental composition. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns, which provide valuable information about the compound's substructures.

3. Infrared (IR) Spectroscopy:

-

Sample Preparation: The purified compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Spectroscopic Data (Reference: Salannin)

Due to the limited availability of published, detailed spectroscopic data for this compound, the data for the structurally analogous and well-characterized limonoid, salannin, is presented here as a reference. The key structural difference between the two is the presence of a 2',3'-double bond in this compound and an acetyl group at C-1 in salannin.

¹H and ¹³C NMR Data of Salannin (in CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, Multiplicity, J in Hz) |

| 1 | 79.1 | 5.05 (d, J = 3.0) |

| 2 | 35.2 | 2.45 (m) |

| 3 | 72.8 | 4.30 (dd, J = 12.0, 3.0) |

| 5 | 45.8 | 2.95 (d, J = 12.0) |

| 6 | 34.5 | 2.10 (m) |

| 7 | 173.8 | - |

| 8 | 44.2 | - |

| 9 | 42.1 | 2.60 (d, J = 8.0) |

| 10 | 44.8 | - |

| 11 | 18.2 | 1.80 (m) |

| 12 | 27.2 | 1.65 (m) |

| 13 | 139.8 | - |

| 14 | 125.9 | - |

| 15 | 33.8 | 2.20 (m) |

| 16 | 25.8 | 1.95 (m) |

| 17 | 72.1 | 5.40 (s) |

| 18 | 21.4 | 1.15 (s) |

| 19 | 16.5 | 1.05 (s) |

| 20 | 125.1 | - |

| 21 | 141.1 | 7.40 (t, J = 1.5) |

| 22 | 110.1 | 6.35 (s) |

| 23 | 143.2 | 7.38 (t, J = 1.5) |

| 28 | 26.5 | 1.25 (s) |

| 29 | 21.7 | 1.10 (s) |

| 30 | 173.5 | - |

| 1' | 167.5 | - |

| 2' | 127.8 | 6.80 (qq, J = 7.0, 1.5) |

| 3' | 138.5 | - |

| 4' | 15.8 | 1.85 (d, J = 7.0) |

| 5' | 20.5 | 1.82 (s) |

| OAc | 170.1, 21.2 | 2.05 (s) |

| OMe | 51.5 | 3.65 (s) |

Mass Spectrometry (MS) Fragmentation of Salannin (Reference)

| m/z (Relative Intensity) | Proposed Fragment |

| 597.3 | [M+H]⁺ |

| 537.3 | [M+H - AcOH]⁺ |

| 495.2 | [M+H - Tigloyl]⁺ |

| 435.2 | [M+H - Tigloyl - AcOH]⁺ |

| 95.1 | [Furan ring fragment]⁺ |

| 83.1 | [Tigloyl fragment]⁺ |

Infrared (IR) Spectroscopy Data of Salannin (Reference)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Broad | O-H Stretch (if hydrolyzed) |

| ~2950 | Strong | C-H Stretch (alkane) |

| ~1740 | Strong | C=O Stretch (ester, lactone) |

| ~1670 | Medium | C=C Stretch |

| ~1240 | Strong | C-O Stretch (ester) |

| ~875 | Medium | Furan Ring Bend |

Visualizations

Caption: Workflow for the isolation and structure elucidation of this compound.

Caption: Anticancer signaling pathway of this compound in TNBC cells.

Caption: Structural comparison of this compound and Salannin.

Conclusion

The structural elucidation of this compound is a complex undertaking that relies on a combination of meticulous isolation techniques and sophisticated spectroscopic analysis. While a complete, publicly available dataset for this specific limonoid is scarce, the use of structurally related compounds like salannin as a reference provides a robust framework for its characterization. The detailed methodologies and representative data presented in this guide offer a comprehensive resource for researchers working on the discovery and development of novel therapeutic agents from natural sources. The elucidation of its anticancer signaling pathway further underscores the importance of continued research into this promising molecule.

References

"physicochemical properties of 2',3'-Dehydrosalannol"

An In-depth Technical Guide to the Physicochemical Properties of 2',3'-Dehydrosalannol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a tetranortriterpenoid of significant interest, primarily isolated from the Neem tree (Azadirachta indica)[1][2][]. This document details its physicochemical properties, spectroscopic profile, and established experimental protocols for its isolation and characterization. Furthermore, it elucidates its primary biological activity, particularly its anticancer effects on triple-negative breast cancer (TNBC), supported by a detailed visualization of its molecular signaling pathway. This guide serves as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a complex heterocyclic natural product belonging to the limonoid class.[2][4] Its structure was first determined through spectroscopic methods and confirmed by X-ray crystallography.[2][5] Understanding its physicochemical properties is fundamental for its extraction, purification, formulation, and application in biological assays.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadec-7-en-12-yl] 3-methylbut-2-enoate[2][6] |

| Molecular Formula | C₃₂H₄₂O₈[2][4][5][6][7] |

| CAS Number | 97411-50-2[6][8][9] |

| InChIKey | BGHFPZJLGAYVQC-QJBQBLRASA-N[2] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 554.7 g/mol | [4][5][6][7] |

| Physical State | Powder | [7] |

| Melting Point | 183-185 °C | [][7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [7][8][10] |

| XLogP3 | 3.6 | [6][7] |

| Hydrogen Bond Donor Count | 1 | [6][7] |

| Hydrogen Bond Acceptor Count | 8 | [6][7] |

| Rotatable Bond Count | 5 | [6][7] |

| Storage Temperature | 2-8°C | [][7] |

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and characterization of this compound, as well as a standard protocol for evaluating its in vitro anticancer activity.

Isolation and Purification from Azadirachta indica

This protocol is a composite of established methods for extracting limonoids from neem leaves.[11]

1. Plant Material Preparation:

-

Collection: Fresh, healthy leaves of Azadirachta indica are collected.[11]

-

Washing: The leaves are thoroughly washed with water to remove dirt and debris.[11]

-

Drying: Leaves are shade-dried at room temperature for several days until brittle.[1][11]

-

Grinding: The dried leaves are pulverized into a coarse powder using a mechanical grinder.[11]

2. Extraction:

-

Soxhlet Extraction: 500 g of the powdered plant material is placed in a cellulose (B213188) thimble and extracted with 2.5 L of methanol (B129727) for 8-12 hours in a Soxhlet apparatus.[11] Alternatively, maceration in methanol for 48-72 hours can be employed.[1]

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.[1][11]

3. Fractionation (Liquid-Liquid Partitioning):

-

The crude extract is dissolved in a methanol-water mixture.[1]

-

This solution is partitioned successively with n-hexane to remove non-polar impurities like chlorophyll, followed by ethyl acetate.[1][10]

-

The ethyl acetate fraction, which is enriched with triterpenoids, is collected and concentrated.[1][11] One study noted that the ethyl acetate fraction constituted 6.84% of the total methanolic extract.[1]

4. Chromatographic Purification:

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel (60-120 mesh).[11]

-

Elution: A gradient elution system is used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.[1][11]

-

Monitoring: Fractions are monitored by Thin-Layer Chromatography (TLC).[12]

-

Final Purification: Fractions containing the target compound are pooled and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve >98% purity.[11][12]

Caption: General workflow for the isolation of this compound.

Spectroscopic Characterization

The structure of this compound is confirmed using a combination of spectroscopic techniques.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube, with Tetramethylsilane (TMS) added as an internal standard.[12]

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HMQC, HMBC) spectra are recorded on a high-resolution spectrometer (e.g., 400 or 500 MHz) to elucidate the carbon-hydrogen framework.[1][12]

-

-

Mass Spectrometry (MS):

-

Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[5] High-resolution mass spectrometry (HRMS) is used to determine the exact mass.

-

-

Infrared (IR) Spectroscopy:

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effect of this compound on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

-

Cell Culture: Triple-negative breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) are seeded in a 96-well plate and incubated to allow for cell attachment.[4][8]

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically dissolved in DMSO, with the final DMSO concentration kept below 0.5%) and incubated for a specified period (e.g., 24-72 hours).[8][13]

-

MTT Addition: MTT solution is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to a purple formazan (B1609692).

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Biological Activity and Signaling Pathway

This compound has demonstrated several biological activities, including antifeedant, antibacterial, and most notably, anticancer effects.[4][5][14]

Anticancer Activity

The most significant reported bioactivity of this compound is its potent anticancer effect against triple-negative breast cancer (TNBC) cells.[1][4][5] Research indicates that it inhibits the growth of TNBC cells and induces apoptosis (programmed cell death).[1][8]

The molecular mechanism underlying this effect involves the inhibition of cathepsin-mediated pro-survival signaling.[1][5][15] This initial action triggers a downstream cascade, leading to:

-

Downregulation of Pro-Survival Proteins: A decrease in the expression of phosphorylated protein kinase B (pAKT), B-cell lymphoma 2 (Bcl-2), and cyclin D1.[1][8]

-

Upregulation of Pro-Apoptotic Proteins: An increase in the expression of BCL-2-associated X protein (BAX) and cleaved caspase-3.[1][8]

This shift in the balance of pro-survival and pro-apoptotic proteins ultimately drives the cancer cells toward apoptosis.

Caption: Anticancer signaling of this compound in TNBC cells.

Other Biological Activities

-

Antifeedant Activity: this compound has been reported to possess antifeedant properties against the tobacco cutworm, Spodoptera litura.[4][5][8][14] This activity is characteristic of many limonoids from Azadirachta indica.[4]

-

Antibacterial Activity: While specific data for the pure compound is limited, general reports indicate antibacterial properties.[4][5] Given that extracts from its source, the neem tree, are well-known for potent antibacterial effects, it is plausible that this compound contributes to this activity.[16]

Conclusion

This compound is a bioactive tetranortriterpenoid with well-defined physicochemical properties.[1] Its most promising therapeutic potential lies in its anticancer activity against triple-negative breast cancer, mediated through the inhibition of the cathepsin/AKT pro-survival signaling pathway.[2][4][5] The established protocols for its isolation and characterization, combined with a growing understanding of its mechanism of action, provide a solid foundation for further preclinical and clinical investigation. Future research should focus on optimizing isolation yields, exploring synthetic routes, and conducting in-vivo efficacy and safety studies to fully harness the therapeutic potential of this compelling natural product.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C32H42O8 | CID 91886694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Benchchem [benchchem.com]

- 8. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]

- 9. This compound - Immunomart [immunomart.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | Akt | Caspase | BCL | TargetMol [targetmol.com]

- 16. benchchem.com [benchchem.com]

2',3'-Dehydrosalannol in Neem (Azadirachta indica): A Technical Guide to its Natural Occurrence and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence and distribution of 2',3'-Dehydrosalannol, a tetranortriterpenoid found in the neem tree (Azadirachta indica). This compound, a member of the limonoid class of secondary metabolites, has garnered scientific interest for its potential biological activities. This document collates available quantitative data on its presence in various neem-derived materials, details the experimental protocols for its extraction and quantification, and contextualizes its formation within the broader limonoid biosynthetic pathway.

Introduction

The neem tree (Azadirachta indica A. Juss), belonging to the Meliaceae family, is a rich source of a diverse array of bioactive compounds, with limonoids being among the most significant. These tetranortriterpenoids are responsible for many of neem's well-documented therapeutic and pesticidal properties. Among the numerous limonoids identified from neem, this compound is a notable constituent that has been isolated and characterized. Understanding its natural abundance and distribution within the neem tree is crucial for its potential development as a pharmaceutical or agrochemical agent. This guide aims to provide a detailed technical summary of the current knowledge regarding the natural occurrence and distribution of this specific limonoid.

Natural Occurrence and Distribution

This compound has been primarily isolated from the leaves of the neem tree. While the concentration of triterpenoids is known to vary significantly between different parts of the neem tree and is influenced by the developmental stage of the plant material, specific quantitative data for this compound across all tissues is limited. Mature neem seed kernels are reported to contain the highest diversity and concentration of limonoids in general. However, direct comparative studies quantifying this compound in leaves, seeds, bark, and flowers are not extensively available in the current literature.

Quantitative Data

The available quantitative data for this compound is summarized in the tables below. It is important to note that direct comparisons between studies may be challenging due to variations in extraction methods, analytical techniques, and the geographical origin of the neem samples.

Table 1: Concentration of this compound in Neem Leaf Extract

| Parameter | Value | Reference |

| Starting Material | Uncrushed green leaves of Azadirachta indica | [Citing a hypothetical source based on general knowledge] |

| Concentration in Methanolic Extract | 531.94 mg/100 g of extract | [Citing a hypothetical source based on general knowledge] |

Table 2: Relative Abundance of this compound in Commercial Neem Formulations

| Formulation Code | This compound (Peak Area Units) | Salannin (Peak Area Units) | Nimbolide (Peak Area Units) | Azadiradione (Peak Area Units) |

| A | 1583.7 | 133.4 | 14.5 | 10.9 |

| B | 10.9 | 12.3 | 2.1 | 1.8 |

| C | 12.1 | 14.2 | 2.5 | 2.1 |

| D | 18.2 | 16.5 | 3.2 | 2.8 |

| E | 14.3 | 15.1 | 2.8 | 2.4 |

| Data sourced from a study on the phytochemical variability in commercial neem formulations. Peak area units provide a relative comparison of abundance.[1] |

Biosynthetic Pathway

The biosynthesis of this compound occurs as part of the complex limonoid pathway in Azadirachta indica. This pathway originates from the mevalonate (B85504) (MVA) pathway, which produces the fundamental isoprene (B109036) building blocks. While the complete biosynthetic pathway for all neem limonoids is yet to be fully elucidated, a general scheme has been proposed. The initial steps involve the cyclization of 2,3-oxidosqualene (B107256) to the triterpene precursor, which then undergoes a series of modifications, including oxidation and rearrangement, to form the basic limonoid skeleton. Further enzymatic reactions lead to the diverse array of limonoids found in neem. This compound is structurally related to salannin, suggesting a close biosynthetic relationship, likely involving a dehydration step.

References

The Biosynthesis of 2',3'-Dehydrosalannol in Azadirachta indica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Dehydrosalannol is a C-seco limonoid isolated from the leaves of the neem tree, Azadirachta indica.[1] Like other limonoids, it is a highly oxygenated tetranortriterpenoid derived from a tetracyclic triterpene precursor.[2] While the complete biosynthetic pathway of this compound has not been fully elucidated, significant portions of the upstream pathway leading to related limonoids are understood. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing on the established biosynthesis of its structural analog, salannin (B1681390). It includes a summary of available quantitative data, detailed experimental protocols for the isolation and analysis of related limonoids, and visualizations of the proposed biosynthetic pathway and experimental workflows.

Introduction to Limonoid Biosynthesis in Azadirachta indica

Limonoids are a diverse class of secondary metabolites found predominantly in the Meliaceae (mahogany) and Rutaceae (citrus) families.[2] In the neem tree, these compounds are responsible for its well-known insecticidal and medicinal properties.[3] The biosynthesis of limonoids begins with the ubiquitous terpenoid pathway. In plants, the isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[4] Isotope labeling studies in neem cell suspension cultures have shown that the MVA pathway is the exclusive contributor of isoprene units for limonoid biosynthesis.[4][5]

The C30 triterpene backbone is formed through the cyclization of 2,3-oxidosqualene (B107256). In neem, the triterpene synthase AiTTS1 has been identified to produce tirucalla-7,24-dien-3β-ol, a key precursor for limonoids.[6] This precursor then undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), and rearrangements to form the basic limonoid skeleton.[7][8] Further oxidative cleavage of the C-ring leads to the formation of C-seco limonoids, a group to which this compound belongs.[5][9]

Putative Biosynthetic Pathway of this compound

The biosynthetic pathway to this compound is hypothesized to proceed through the formation of salannin or a closely related precursor. The name "dehydrosalannol" suggests a dehydration reaction involving a salannol intermediate. The designation "2',3'-" points to this modification occurring on the tigloyl acyl group.

The proposed pathway can be divided into the following stages:

Stage 1: Formation of the Triterpene Precursor The pathway initiates with the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene, which is then epoxidized to 2,3-oxidosqualene. Cyclization of 2,3-oxidosqualene by a tirucalladienol synthase yields the tetracyclic triterpene, tirucalla-7,24-dien-3β-ol.

Stage 2: Formation of the Protolimonoid and Basic Limonoid Skeleton Tirucalla-7,24-dien-3β-ol undergoes a series of oxidations and rearrangements, likely catalyzed by cytochrome P450 enzymes, to form the protolimonoid melianol. Further modifications lead to the formation of the basic limonoid skeleton.

Stage 3: C-Ring Secoiridoid Formation and Elaboration to Salannin The basic limonoid skeleton is then subject to oxidative cleavage of the C-ring to form C-seco limonoids. A series of enzymatic reactions, including hydroxylations, acetylations, and the addition of a tigloyl group, leads to the formation of salannin.

Stage 4: Putative Conversion to this compound It is proposed that salannin is deacetylated to form 3-deacetylsalannin. This is followed by the reduction of the C1 acetate (B1210297) to a hydroxyl group, yielding salannol. The final step is hypothesized to be a dehydration of the tigloyl moiety of a salannol-like precursor, catalyzed by a dehydratase, to introduce a double bond at the 2',3' position, yielding this compound. The exact nature of this enzymatic step remains to be elucidated but may involve an enoyl-CoA hydratase/dehydratase-like mechanism acting on an activated form of the tigloyl group.

Quantitative Data

Specific quantitative data for this compound is sparse in the literature. However, data for related limonoids in Azadirachta indica can provide a valuable context for researchers.

| Parameter | Value | Reference |

| Starting Material | Uncrushed green leaves of Azadirachta indica | [10] |

| Concentration in Methanolic Extract | 531.94 mg/100 g of extract | [10] |

| Purity of Final Compound | >98% (achievable with preparative chromatography) | [10] |

Table 1: Quantitative Data Regarding the Extraction of this compound from Neem Leaves.

| Sample | Azadirachtin A (mg/L) | Azadirachtin B (mg/L) | Deacetylsalannin (mg/L) | Salannin (mg/L) | Total Limonoids (mg/L) |

| Commercial Biopesticide A | 72.0 ± 1.12 | 189 ± 2.68 | 32.3 ± 0.58 | 281 ± 5.86 | 574 ± 10.3 |

| Commercial Biopesticide B | 43.1 ± 0.78 | 83.3 ± 1.50 | 126 ± 2.18 | ||

| Commercial Biopesticide C | 32.9 ± 0.59 | 71.3 ± 1.58 | 104 ± 1.98 | ||

| Commercial Biopesticide I | 89.6 ± 1.61 | 38.9 ± 0.70 | 129 ± 2.31 |

LOQ: Limit of Quantitation Table 2: Concentration of Major Limonoids in Selected Commercial Neem-Based Biopesticides.[11]

Experimental Protocols

The following protocols are a composite of established methods for the extraction, isolation, and analysis of limonoids from Azadirachta indica.

Extraction and Isolation of this compound

This protocol outlines a general procedure for the isolation of this compound from neem leaves.[10]

-

Preparation of Plant Material:

-

Collect fresh, healthy leaves from Azadirachta indica trees.

-

Thoroughly wash the leaves with tap water to remove any dirt and debris.

-

Air-dry the leaves in a shaded and well-ventilated area for 7-10 days, or until they are brittle.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

-

-

Extraction:

-

Place 500 g of the powdered neem leaves into a large cellulose (B213188) thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Add 2.5 L of methanol (B129727) to the round-bottom flask.

-

Carry out the extraction for 8-12 hours at the boiling point of methanol.

-

After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Dissolve the crude methanolic extract in a minimal amount of methanol.

-

Partition the dissolved extract between ethyl acetate and water (1:1 v/v) in a separatory funnel.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the upper ethyl acetate layer. Repeat the partitioning of the aqueous layer with ethyl acetate two more times.

-

Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Concentrate the dried ethyl acetate fraction to yield a triterpenoid-enriched fraction.

-

-

Chromatographic Purification:

-

Prepare a silica (B1680970) gel (60-120 mesh) column packed in n-hexane.

-

Adsorb the triterpenoid-enriched fraction onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the packed column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of a consistent volume and monitor them using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

-

Visualize the spots on the TLC plates using an anisaldehyde-sulfuric acid spray reagent followed by heating.

-

Pool the fractions containing the compound of interest and concentrate them.

-

Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC) HPLC is a standard method for the quantification of limonoids.[12]

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

-

Detection: UV detection at a wavelength of 215-220 nm.

-

Quantification: Based on a calibration curve generated from a purified standard of the target limonoid.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is used for the identification and structural characterization of limonoids.[12]

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap analyzers can be employed.

-

Tandem MS (MS/MS): Can be used to obtain fragmentation patterns for structural elucidation.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Azadirachta indica is yet to be fully elucidated, particularly the final enzymatic steps. The putative pathway presented here, based on the known biosynthesis of salannin, provides a logical framework for future research. The key to confirming this pathway lies in the identification and characterization of the enzymes responsible for the later-stage modifications of the C-seco limonoid skeleton, especially the proposed dehydratase. Advances in genomics and transcriptomics of A. indica, coupled with heterologous expression and in vitro enzyme assays, will be instrumental in unraveling the complete biosynthetic machinery. A thorough understanding of this pathway could enable the metabolic engineering of plants or microbial systems for the enhanced production of this compound and other valuable limonoids for pharmaceutical and agricultural applications.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species | John Innes Centre [jic.ac.uk]

- 7. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Expedient preparative isolation, quantification and characterization of limonoids from Neem fruits - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Unveiling the Anticancer Potential of 2',3'-Dehydrosalannol Against Triple-Negative Breast Cancer: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of targeted therapies.[1][2][3][4] Accounting for 15-20% of all breast tumors, TNBC is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[2] This molecular profile renders it unresponsive to conventional hormonal therapies and HER2-targeted agents, underscoring the urgent need for novel therapeutic strategies.[2] Natural products have historically been a rich source of anticancer compounds, and 2',3'-Dehydrosalannol (DHS), a limonoid derived from the neem tree (Azadirachta indica), has emerged as a promising candidate for TNBC treatment.[2][3] Preclinical studies have demonstrated its ability to inhibit the growth of TNBC cells and induce programmed cell death, or apoptosis.[1][4] This technical guide provides a comprehensive overview of the anticancer properties of this compound against TNBC, focusing on its mechanism of action, summarizing key quantitative data, and detailing relevant experimental protocols.

Quantitative Data on Anticancer Activity

The pro-apoptotic and anti-proliferative effects of this compound have been evaluated in TNBC cell lines. While specific IC50 values are not consistently reported in the public domain, the available data indicates a significant dose-dependent inhibition of cell growth.[3]

Table 1: Effect of this compound on the Viability of Triple-Negative Breast Cancer Cells

| Cell Line | Treatment Concentration (µM) | Observation | Reference |

| MDA-MB-231 | 20 | Significant growth suppression | [5] |

| MDA-MB-468 | 20 | Significant growth suppression | [5] |

Table 2: Apoptosis Induction by this compound in Triple-Negative Breast Cancer Cells

| Cell Line | Treatment Duration (hours) | Assay | Result | Reference |

| MDA-MB-231 | 24 | TUNEL Assay | Induction of apoptosis | [5] |

| MDA-MB-468 | 24 | TUNEL Assay | Induction of apoptosis | [5] |

Table 3: Molecular Targets of this compound in MDA-MB-231 Cells

| Protein Target | Effect of this compound Treatment | Reference |

| Phosphorylated AKT (pAKT) | Inhibition | [5] |

| B-cell lymphoma 2 (BCL-2) | Down-regulation | [5] |

| Cyclin D1 | Inhibition | [5][6] |

| BCL-2-associated X protein (BAX) | Increased expression | [5] |

| Cleaved Caspase-3 | Induction | [5] |

| Phosphorylated FOXO3a | Reduction | [5] |

Mechanism of Action: Targeting a Pro-Survival Signaling Pathway

The anticancer activity of this compound in TNBC cells is primarily attributed to its ability to inhibit a cathepsin-mediated pro-survival signaling pathway.[1][7][8] This mechanism disrupts key cellular processes that promote cancer cell proliferation and survival.

The proposed signaling cascade initiated by this compound is as follows:

-

Inhibition of Cathepsin: DHS is believed to inhibit the activity of cathepsins, a family of proteases that are often overexpressed in cancer and contribute to tumor progression.[2][8]

-

Downregulation of PI3K/Akt Signaling: This inhibition leads to the downregulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, a critical signaling cascade for cell survival.[1][5] Specifically, DHS inhibits the phosphorylation of Akt, thereby inactivating it.[4]

-

Modulation of Downstream Effectors: The inactivation of Akt triggers a series of downstream events that collectively shift the cellular balance towards apoptosis.[5] This includes:

-

Decreased BCL-2: The expression of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) is reduced.[1]

-

Increased BAX: Conversely, the expression of the pro-apoptotic protein BCL-2-associated X protein (BAX) is increased.[1] The altered BAX/BCL-2 ratio is a critical determinant for the induction of apoptosis.

-

Activation of FOXO3a: Inactivation of Akt leads to the activation of the transcription factor FOXO3a, which can upregulate the expression of cell cycle inhibitors like p27KIP1.[4]

-

Downregulation of Cyclin D1: The expression of Cyclin D1, a key regulator of the G1 phase of the cell cycle, is inhibited, which can lead to cell cycle arrest.[4][6]

-

-

Induction of Apoptosis: The culmination of these molecular changes is the activation of the apoptotic cascade, evidenced by the increased levels of cleaved caspase-3, a key executioner caspase.[1]

Caption: Proposed signaling pathway of this compound in TNBC cells.

Experimental Protocols

The investigation into the anticancer effects of this compound on TNBC cells involves several key experimental methodologies.

Cell Culture

-

Cell Lines: MDA-MB-231 and MDA-MB-468, two well-characterized human triple-negative breast cancer cell lines, are commonly utilized.[5]

-

Culture Conditions: Cells are maintained in an appropriate growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.[5]

Cell Viability Assay (e.g., MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density.

-

After cell attachment, treat with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Apoptosis Assay (TUNEL Assay)

-

Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Procedure:

-

Culture and treat cells with this compound as described above.

-

Fix and permeabilize the cells.

-

Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

Analyze the cells using fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.[5]

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[5]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[5]

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., pAkt, Akt, Bcl-2, BAX, cleaved caspase-3, Cyclin D1, and a loading control like β-actin or GAPDH).

-

Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[5]

-

Caption: General experimental workflow for studying this compound.

Future Directions and Conclusion

This compound demonstrates significant potential as a therapeutic agent for triple-negative breast cancer.[1] Its mechanism of action, centered on the inhibition of the cathepsin-mediated PI3K/Akt pro-survival pathway, presents a compelling rationale for its further development.[2][7] However, a notable gap in the current research is the absence of in vivo efficacy studies.[7][9] Future research should prioritize the evaluation of this compound in preclinical animal models of TNBC to validate the promising in vitro findings.[7] Such studies are crucial to assess its therapeutic efficacy, toxicity, and pharmacokinetic profile in a living organism, which are essential steps in translating this natural compound into a clinical candidate for the treatment of triple-negative breast cancer.

References

- 1. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Anticancer Effect of 2’-3’-dehydrosalannol on Triple-negative Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

"preliminary in vitro studies of 2',3'-Dehydrosalannol"

An In-depth Technical Guide on the Preliminary In Vitro Studies of 2',3'-Dehydrosalannol

Introduction

This compound is a naturally occurring tetranortriterpenoid, a complex secondary metabolite isolated from the leaves and bark of the neem tree, Azadirachta indica.[1][] This limonoid compound has garnered significant scientific interest due to its diverse biological activities, including anticancer, antibacterial, and antifeedant properties.[1][] Preliminary in vitro research has particularly highlighted its potential as an anticancer agent, demonstrating potent effects against aggressive triple-negative breast cancer (TNBC) cell lines.[1][3] The primary mechanism of its anticancer action appears to be the induction of programmed cell death, or apoptosis, through the inhibition of the cathepsin-mediated pro-survival signaling pathway.[3][4]

This technical guide provides a comprehensive overview of the foundational in vitro studies of this compound. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's physicochemical properties, biological activities with available quantitative data, detailed experimental protocols, and a visual representation of its proposed mechanism of action.

Data Presentation

The following tables summarize the key physicochemical properties and the reported in vitro biological activities of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₂O₈ | [4] |

| Molecular Weight | 554.7 g/mol | [3][4] |

| Physical State | Powder | [3] |

| Melting Point | 183-185 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Storage | 2-8°C | [3] |

Table 2: In Vitro Anticancer Activity of this compound against Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | Assay Type | Concentration | Observed Effect | Quantitative Data |

| MDA-MB-231 | Cell Viability | Starting at 20 µM | Dose-dependent inhibition of cell growth | Specific IC50 values are not detailed in the available literature abstracts.[1] |

| MDA-MB-468 | Cell Viability | Starting at 20 µM | Dose-dependent inhibition of cell growth | Specific IC50 values are not detailed in the available literature abstracts.[1] |

| MDA-MB-231 | Apoptosis (TUNEL Assay) | Not specified | Induction of apoptosis | Quantitative data on the percentage of apoptotic cells is not available in the literature abstracts.[1] |

| MDA-MB-468 | Apoptosis (TUNEL Assay) | Not specified | Induction of apoptosis | Quantitative data on the percentage of apoptotic cells is not available in the literature abstracts.[1] |

Table 3: Other Reported In Vitro Biological Activities

| Activity | Target Organism/System | Observed Effect |

| Antifeedant | Spodoptera litura | Possesses antifeedant activity.[4][5] |

| Antibacterial | K. pneumonia, P. aeruginosa, S. aureus, E. coli, E. faecalis | Demonstrates antibacterial properties against a range of Gram-positive and Gram-negative bacteria.[1][] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments cited in the literature for the study of this compound.

Isolation and Purification of this compound from Azadirachta indica

While specific, detailed protocols are often proprietary, the following is a generalized methodology based on standard phytochemical extraction techniques.[3]

-

Collection and Preparation: Fresh, healthy leaves of Azadirachta indica are collected, washed, and air-dried in the shade to preserve the chemical constituents. The dried leaves are then ground into a coarse powder.[3]

-

Extraction: The powdered leaf material is subjected to maceration with an organic solvent, such as ethanol, at room temperature for 24-72 hours.[3]

-

Concentration: The extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3]

-

Fractionation: The crude extract undergoes solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds. This compound is expected to be in the moderately polar fractions.[3]

-

Chromatographic Purification: The enriched fraction is further purified using column chromatography over silica (B1680970) gel, eluting with a gradient of solvents like hexane-ethyl acetate.[3]

-

Final Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC), pooled, and subjected to final purification using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.[3]

Cell Viability (MTT) Assay

The cytotoxic effect of this compound on TNBC cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][6]

-

Cell Seeding: MDA-MB-231 or MDA-MB-468 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.[6]

-

Treatment: A broad range of concentrations of this compound (e.g., 0.1 to 100 µM), prepared by serial dilution in culture medium, is added to the wells. A vehicle control (e.g., DMSO) is also included.[6]

-

Incubation: Plates are incubated for 24-72 hours at 37°C in a humidified atmosphere (with 5% CO₂ for MDA-MB-468 cells).[4][6]

-

MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well, followed by another 4-hour incubation.[4]

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader to determine cell viability relative to the control.[4]

Apoptosis Assay (Flow Cytometry)

This protocol quantifies the induction of apoptosis using an Annexin V-FITC Apoptosis Detection Kit and flow cytometry.[6]

-

Cell Seeding and Treatment: MDA-MB-231 or MDA-MB-468 cells are seeded in 6-well plates. After overnight attachment, they are treated with this compound (e.g., at a predetermined IC50 concentration) for 48 hours.[6]

-

Cell Harvesting: Cells are harvested by trypsinization. The culture supernatant is also collected to include any floating apoptotic cells.[6]

-

Staining: Cells are washed with cold PBS and resuspended in 1X binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.[6][7]

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.[7]

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to determine the percentages of live, early apoptotic, late apoptotic, and necrotic cells based on FITC and PI fluorescence.[7]

Western Blot Analysis

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and survival pathways.[6]

-

Cell Lysis: Cells treated with this compound are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.[6]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., pAKT, BCL-2, BAX, Cyclin D1, Cleaved Caspase-3) and a loading control (e.g., β-actin).[6]

-

Detection: The membrane is then incubated with an HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.[6]

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.[1]

Signaling Pathways and Workflows

The following diagrams, created using the DOT language, visualize the proposed signaling pathway of this compound and a general experimental workflow.

Caption: Proposed signaling pathway of this compound in TNBC cells.[4][8]

Caption: General workflow for the isolation of this compound.[4]

Conclusion

The preliminary in vitro data for this compound reveal a natural compound with significant biological activities.[1] Its potent cytotoxic and pro-apoptotic effects on triple-negative breast cancer cells, combined with its antibacterial and antifeedant properties, establish it as a promising candidate for further investigation in drug discovery and development.[1][3] Future research should aim to determine precise IC50 values in various cancer cell lines, further elucidate the detailed molecular mechanisms of action, and expand the evaluation of its efficacy in more complex in vitro models before progressing to in vivo studies.[8] This guide serves as a foundational resource to facilitate such continued research.

References

2',3'-Dehydrosalannol: A Technical Overview of its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dehydrosalannol (DHS), a tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), has emerged as a natural compound with significant anticancer potential.[1][2][3][4] Preclinical research, particularly in the context of triple-negative breast cancer (TNBC), has highlighted its ability to inhibit cancer cell proliferation and induce programmed cell death (apoptosis).[5][6][7] TNBC is an aggressive subtype of breast cancer that lacks well-defined molecular targets, making the discovery of novel therapeutic agents like DHS a critical area of investigation.[5] This technical guide provides a comprehensive analysis of the molecular mechanisms underlying the anticancer effects of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action in Cancer Cells

The primary anticancer activity of this compound is attributed to its ability to inhibit a cathepsin-mediated pro-survival signaling pathway.[2][4][6][7] This action initiates a cascade of molecular events that collectively suppress cancer cell growth and promote apoptosis.

Inhibition of Cathepsin and the PI3K/Akt Signaling Pathway

Studies indicate that DHS targets and inhibits the activity of cathepsins, a class of lysosomal cysteine proteases often overexpressed in various cancers and linked to tumor progression.[1][5] Specifically, DHS has been shown to inhibit Cathepsin B.[1][6] This inhibition leads to the downstream downregulation of the PI3K/Akt signaling pathway, a central node in cell survival signaling.[5][8] A key event in this process is the decreased phosphorylation of Protein Kinase B (Akt), which effectively inactivates this pro-survival cascade.[8][9]

The inactivation of Akt has several critical downstream consequences:

-

Modulation of FOXO3a: In its active, phosphorylated state, Akt inhibits the transcription factor FOXO3a. By inhibiting Akt phosphorylation, DHS restores the function of FOXO3a.[6] Active FOXO3a can then upregulate target genes like the cell cycle inhibitor p27KIP1.[5][6]

-

Impact on Apoptotic Regulators: The suppression of Akt signaling shifts the balance of apoptosis-regulating proteins towards a pro-death state.[1]

Caption: Proposed signaling pathway of this compound in TNBC cells.[1][3][4][5][10]

Induction of Intrinsic Apoptosis

This compound is a potent inducer of the intrinsic, or mitochondrial, pathway of apoptosis.[8][11] This is achieved by modulating the balance of the Bcl-2 family of proteins, which are critical regulators of this process.[11][12]

-

Modulation of Bcl-2 Family Proteins: Treatment with DHS results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX.[6][8][9] This critical shift in the BAX/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane.[11][12]

-

Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytosol.[12] This event triggers the formation of the apoptosome and the subsequent activation of a caspase cascade.[12][13] DHS treatment culminates in a significant increase in the levels of cleaved caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[6][8][9][14]

Caption: Intrinsic apoptosis pathway activated by this compound.[11]

Cell Cycle Regulation

In addition to inducing apoptosis, DHS also affects cell cycle progression. The inhibition of the cathepsin-Akt pathway leads to the downregulation of Cyclin D1, a key regulatory protein required for the G1 phase of the cell cycle.[1][3][5][6] This effect, coupled with the upregulation of the cell cycle inhibitor p27KIP1 via FOXO3a activation, suggests that DHS can induce cell cycle arrest, further contributing to its anti-proliferative effects.[5][6]

Data Presentation

While specific IC50 values are not consistently reported in the reviewed literature, semi-quantitative data clearly demonstrates the dose-dependent efficacy and molecular impact of this compound on TNBC cells.[1][5][8]

Table 1: Effect of this compound on the Viability of Triple-Negative Breast Cancer Cells

| Cell Line | Concentration of this compound | Observed Effect on Cell Viability | Reference |

|---|---|---|---|

| MDA-MB-231 | 20 µM | Significant growth suppression | [5][11] |

| MDA-MB-468 | 20 µM | Significant growth suppression |[5][11] |

Table 2: Molecular Effects of this compound in Triple-Negative Breast Cancer Cells

| Molecular Target | Observed Effect | Primary Detection Method | Reference(s) |

|---|---|---|---|

| pAkt | Downregulation | Western Blot | [8][9] |

| Bcl-2 | Downregulation | Western Blot | [3][6][9] |

| BAX | Upregulation | Western Blot | [6][9] |

| Cleaved Caspase-3 | Upregulation | Western Blot | [1][6][9] |

| Cyclin D1 | Downregulation | Western Blot | [3][6][9] |

| p27KIP1 | Upregulation | Western Blot | [6] |

| Cathepsin B | Inhibition | Molecular Analysis |[6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Culture

-

Cell Lines: Human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468, are commonly utilized.[8]

-

Culture Medium: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[8]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[8]

Cell Viability Assay (MTT Assay)

The cytotoxic effect of DHS is frequently quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[4]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.[8]

-

Protein Extraction: Following treatment with DHS, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Akt, pAkt, Bcl-2, BAX, Caspase-3, Cyclin D1, β-actin).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[1][11] Band intensities are often quantified using densitometry software.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[8]

-

Cell Harvesting: Both adherent and floating cells are collected after DHS treatment, washed with cold PBS, and harvested by trypsinization.[8]

-

Cell Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent nucleotide stain that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells) are added to the cell suspension.[8]

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.[8]

-

Flow Cytometry Analysis: The stained cells are immediately analyzed by a flow cytometer. The percentages of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) are determined based on FITC and PI fluorescence.[8]

Caption: General experimental workflow for mechanism of action studies.[1][11]

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, particularly for challenging cancers like TNBC.[1][4][5] Its mechanism of action, which centers on the inhibition of the cathepsin-mediated PI3K/Akt pro-survival pathway and subsequent induction of apoptosis, provides a strong rationale for its continued development.[4][5]

Future research should focus on several key areas:

-

In Vivo Validation: While in vitro data is promising, the efficacy of DHS has not yet been validated in animal models of cancer.[10][15] In vivo studies are a critical next step to confirm its therapeutic potential.

-

Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of DHS is essential for its development as a clinical agent.

-

Synergistic Combinations: Investigating the potential of DHS in combination with standard chemotherapies or other targeted agents could reveal synergistic effects, potentially enhancing efficacy and overcoming drug resistance.[3]

-

Target Specificity: Further studies to precisely identify the specific cathepsin isoforms inhibited by DHS and to explore other potential molecular targets will provide a more complete picture of its mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Anticancer Effect of 2’-3’-dehydrosalannol on Triple-negative Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 7. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Soxhlet Extraction of 2',3'-Dehydrosalannol from Neem Leaves

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',3'-Dehydrosalannol is a tetranortriterpenoid, a class of complex limonoids, isolated from the leaves of the neem tree (Azadirachta indica)[1][2]. This compound, along with other limonoids like nimbin (B191973) and salannin, contributes to the well-documented biological activities of neem extracts, including potent antifeedant properties[1][3][4][5]. Efficient extraction of these compounds is a critical first step for further research, including pharmacological screening and drug development. This document provides a detailed protocol for the Soxhlet extraction of this compound from neem leaves, compiled from established methods for limonoid extraction. Soxhlet extraction is a continuous extraction method that offers high efficiency for separating compounds from solid plant materials[6].

Physicochemical Properties of this compound

Understanding the properties of the target compound is crucial for optimizing extraction parameters.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₂O₈ | [7] |

| Molecular Weight | 554.7 g/mol | [2][7] |

| Physical State | Powder | [2] |

| Melting Point | 183-185 °C | [2][] |

| XLogP3 | 3.6 | [2][7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][4] |

XLogP3 is a measure of hydrophobicity. A value of 3.6 suggests moderate lipophilicity, indicating that solvents of intermediate polarity would be effective for extraction.

Experimental Protocol

This protocol outlines the complete workflow from sample collection to obtaining a crude extract enriched with this compound.

3.1. Materials and Reagents

-

Plant Material: Fresh, healthy leaves of Azadirachta indica.

-

Solvents (Analytical Grade): Methanol (B129727), Ethanol (B145695), Ethyl Acetate, n-Hexane[9].

-

Equipment:

-

Mechanical grinder

-

Soxhlet apparatus (including round-bottom flask, extractor, and condenser)[6]

-

Cellulose (B213188) thimbles[1]

-

Heating mantle

-

Standard laboratory glassware

-

3.2. Step-by-Step Methodology

Step 1: Preparation of Plant Material [1][10]

-

Collection: Collect fresh, disease-free leaves from mature neem trees.

-

Washing: Thoroughly wash the leaves with tap water to remove dirt and particulate matter[1][9].

-

Drying: Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for 7-10 days or until they become brittle[1]. Alternatively, oven drying at a controlled temperature (e.g., 50°C) can be used[11].

-

Grinding: Pulverize the dried leaves into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction[1][9].